Pyridine,2-(bromomethyl)-6-propyl
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Overview
Description
Pyridine,2-(bromomethyl)-6-propyl: is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of a bromomethyl group at the 2-position and a propyl group at the 6-position of the pyridine ring makes this compound particularly interesting for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-methyl-6-propylpyridine: One common method involves the bromination of 2-methyl-6-propylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Pyridine,2-(bromomethyl)-6-propyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or acetonitrile at temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products:
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Pyridine,2-(bromomethyl)-6-propyl is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Cancer Research: Some derivatives have been investigated for their anticancer properties, particularly in targeting specific cellular pathways.
Industry:
Mechanism of Action
The mechanism by which Pyridine,2-(bromomethyl)-6-propyl exerts its effects depends on the specific application. In antimicrobial applications, the compound may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms . In cancer research, derivatives may inhibit key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 2-(bromomethyl)-6-propyl is notable for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Pyridine, 2-(bromomethyl)-6-propyl is characterized by its bromomethyl and propyl substituents at specific positions on the pyridine ring. Its chemical structure can be represented as follows:
This structure influences its interactions with biological targets.
Biological Activity Overview
The biological activity of Pyridine, 2-(bromomethyl)-6-propyl encompasses various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of its key activities:
- Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : Pyridine derivatives have been investigated for their ability to modulate inflammatory responses. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.
- Anticancer Properties : Some pyridine derivatives have shown promise as anticancer agents. In vitro studies demonstrated that they can induce apoptosis in cancer cell lines such as breast and ovarian cancer cells by activating specific apoptotic pathways.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives, including 2-(bromomethyl)-6-propyl, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
- Anti-inflammatory Action : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with Pyridine, 2-(bromomethyl)-6-propyl resulted in a marked decrease in the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a potential application in treating inflammatory diseases.
- Anticancer Activity : A recent study assessed the cytotoxic effects of Pyridine, 2-(bromomethyl)-6-propyl on various cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against ovarian cancer cells, demonstrating its potential as a lead compound for further development in oncology therapies.
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-(bromomethyl)-6-propylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-2-4-8-5-3-6-9(7-10)11-8/h3,5-6H,2,4,7H2,1H3 |
InChI Key |
QJYGQKXCMTZKPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC=C1)CBr |
Origin of Product |
United States |
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